Product packaging for NU6140(Cat. No.:CAS No. 444723-13-1)

NU6140

Numéro de catalogue: B1677024
Numéro CAS: 444723-13-1
Poids moléculaire: 422.5 g/mol
Clé InChI: XHEQSRJCJTWWAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Progression

CDKs are catalytically active only when bound to regulatory subunits called cyclins. Different cyclin-CDK complexes are formed and activated at specific points in the cell cycle, ensuring orderly transitions between phases. For instance, cyclin D-CDK4/6 complexes are crucial for progression through the G1 phase, while cyclin E-CDK2 and cyclin A-CDK2 complexes are involved in the G1-S transition and progression through the S phase. Cyclin A-CDK1 and cyclin B-CDK1 complexes drive the cell through the G2 phase and into mitosis (M phase). mdpi.comwikipedia.orgnih.gov These complexes phosphorylate a variety of substrate proteins, such as the retinoblastoma protein (Rb), thereby controlling key events required for DNA replication and cell division. mdpi.comwikipedia.orgnih.govhilarispublisher.comdergipark.org.trbohrium.commdpi.com The activity of CDK-cyclin complexes is further modulated by CDK inhibitors (CKIs), which can prevent their activation or directly inhibit their kinase activity. wikipedia.orgnih.govbiologists.com

NU6140 is characterized as a selective inhibitor of CDK2, particularly the CDK2-cyclin A complex. caymanchem.comtocris.comcancer-research-network.commedchemexpress.com It exerts its inhibitory effect by competitively binding to the ATP binding site of CDK2. caymanchem.comnih.gov Studies using this compound have provided insights into the role of CDK2 in cell cycle progression. Treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase in various cell lines, including HeLa cervical carcinoma cells and human embryonic stem (hES) and embryonal carcinoma-derived (hEC) cells. caymanchem.comtocris.comcancer-research-network.comnih.govmerckmillipore.comaacrjournals.org This arrest indicates a critical role for CDK2 activity in allowing cells to progress from G2 into mitosis. Research suggests that CDK2 activity, rather than just its expression level, is important for the G2 to M phase transition. nih.gov Furthermore, this compound's effect on histone H3 phosphorylation, a marker associated with entry into M phase, supports its role in inhibiting this transition. nih.gov

Aberrations in CDK Activity in Malignancies

A hallmark of cancer is the loss of stringent cell cycle control, leading to uncontrolled proliferation. mdpi.comnih.govhilarispublisher.comdergipark.org.trmdpi.comnih.govsinobiological.com This dysregulation frequently arises from aberrations in the activity of CDKs or their regulatory partners. Mechanisms contributing to aberrant CDK activity in malignancies include the overexpression or amplification of cyclins or CDKs, as well as the loss or inactivation of CKIs. nih.govmdpi.comrutgers.edu These alterations disrupt the delicate balance of cell cycle progression, allowing cancer cells to divide excessively. Specific examples of CDK pathway deregulation are observed in various cancers, such as the frequent deregulation of cyclin D1 in breast cancer and the amplification of CDK4 and CDK6 in several tumor types. rutgers.edunih.gov Given its role as a CDK2 inhibitor, this compound serves as a research tool to study the consequences of inhibiting a specific CDK frequently implicated in cancer cell proliferation.

CDKs as Therapeutic Targets in Cancer

The central role of CDKs in cell cycle control and their frequent dysregulation in cancer make them attractive targets for the development of anti-cancer therapies. mdpi.comnih.govhilarispublisher.comdergipark.org.trmdpi.comnih.govnih.govsinobiological.comnih.gov Inhibiting CDK activity can halt the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death). nih.gov Different strategies for CDK inhibition have been pursued, leading to the development of both pan-CDK inhibitors that target multiple CDKs and more selective inhibitors designed to target specific CDK isoforms. dergipark.org.trnih.govnih.govnih.govmdanderson.orgmdpi.com

This compound, as a selective CDK2 inhibitor, has been used in research to investigate the therapeutic potential of targeting CDK2. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as HeLa cervical carcinoma cells. caymanchem.comtocris.comcancer-research-network.comnih.govmerckmillipore.comaacrjournals.orgncl.ac.uk This apoptotic effect can be mediated through mechanisms involving the activation of caspases and the down-regulation of the anti-apoptotic protein survivin. caymanchem.comtocris.commerckmillipore.comaacrjournals.orgncl.ac.uk Furthermore, research indicates that this compound can enhance the apoptotic effect of chemotherapy agents like paclitaxel (B517696) in certain cancer cells, suggesting potential for combination therapies. caymanchem.comtocris.comnih.govmerckmillipore.comaacrjournals.orgncl.ac.uk

Detailed research findings on the inhibitory profile of this compound highlight its selectivity. The following table summarizes some reported IC50 values for this compound against various kinases:

KinaseIC50 (µM)Reference
CDK2-cyclin A0.41 caymanchem.commedchemexpress.com
CDK1-cyclin B6.6 medchemexpress.commerckmillipore.com
CDK4-cyclin D5.5 medchemexpress.commerckmillipore.com
CDK5-p2515 medchemexpress.commerckmillipore.com
CDK7-cyclin H3.9 medchemexpress.commerckmillipore.com
Aurora A0.067 tocris.commedchemexpress.com
Aurora B0.035 tocris.commedchemexpress.com

Note: IC50 values can vary depending on the experimental conditions.

These data illustrate this compound's relatively higher potency against CDK2-cyclin A compared to several other CDKs. caymanchem.comtocris.commedchemexpress.com The inhibition of Aurora kinases A and B by this compound has also been noted in research. tocris.commedchemexpress.com

Further research using this compound has explored its effects on specific cellular processes and markers. For example, a study on human embryonic stem (hES) and embryonal carcinoma-derived (hEC) cells found that this compound treatment induced apoptosis and decreased the expression of pluripotency markers NANOG, OCT4, and SOX2 in surviving cells, suggesting a role for CDK2 activity in maintaining pluripotency. nih.gov

Structural studies, including co-crystal structures of this compound in complex with CDK2, have confirmed that this compound binds within the ATP-binding pocket, interacting with key residues. researchgate.net Such structural information is valuable for understanding the mechanism of inhibition and for the rational design of potentially more potent or selective inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N6O2 B1677024 NU6140 CAS No. 444723-13-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEQSRJCJTWWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436732
Record name Cdk2 Inhibitor IV, NU6140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444723-13-1
Record name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk2 Inhibitor IV, NU6140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nu6140: a Purine Based Cyclin Dependent Kinase Inhibitor

Historical Context of CDK Inhibitor Development

The development of CDK inhibitors has evolved through several generations, driven by the need for increased specificity and reduced toxicity. thieme-connect.com

First-Generation CDK Inhibitors and Their Limitations

Early efforts in CDK inhibitor development focused on compounds that inhibited multiple CDKs, often referred to as pan-CDK inhibitors. thieme-connect.com While these inhibitors demonstrated preclinical promise by inducing cell cycle arrest and apoptosis in cancer cells, their lack of specificity led to considerable toxicity in clinical trials, ultimately limiting their therapeutic efficacy and resulting in the termination of numerous trials. thieme-connect.comresearchgate.net

Second-Generation CDK Inhibitors, Including NU6140

Recognizing the limitations of first-generation inhibitors, researchers shifted their focus to developing more selective CDK inhibitors. thieme-connect.com This led to the emergence of second-generation inhibitors, designed through extensive research into inhibitor structure and biological function. thieme-connect.com this compound is a purine-based compound that falls into this category of second-generation CDK inhibitors. aacrjournals.orgfigshare.comnih.gov It was derived from NU6102, another purine-based inhibitor, with the aim of achieving greater cellular potency. aacrjournals.org

Selective Inhibition Profile of this compound

This compound is characterized by its selective inhibition profile, particularly its potency against CDK2-cyclin A. medchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comcaymanchem.com

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Selectivity (IC50 values for CDK2-cyclin A, CDK1-cyclin B, CDK4-cyclin D, CDK5-p25, CDK7-cyclin H)

This compound is a selective inhibitor of CDK2-cyclin A, with an reported IC50 value of 0.41 µM. aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comcaymanchem.com This demonstrates a significant selectivity for CDK2-cyclin A compared to other CDKs tested. aacrjournals.orgmedchemexpress.comchemsrc.comcancer-research-network.comadooq.comcaymanchem.com Specifically, this compound exhibits 10- to 36-fold selectivity over other CDKs. aacrjournals.orgmedchemexpress.comchemsrc.comcancer-research-network.comadooq.comcaymanchem.com

Reported IC50 values for this compound against other CDK complexes include:

CDK1-cyclin B: 6.6 µM aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com

CDK4-cyclin D: 5.5 µM aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com (Note: One source also reports an IC50 of 850 nM for CDK4 nih.govmdpi.com)

CDK5-p25: 15 µM aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com (Note: One source also reports an IC50 of 75 nM for CDK5 nih.govmdpi.com)

CDK7-cyclin H: 3.9 µM aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com

The varying IC50 values reported for CDK4-cyclin D and CDK5-p25 in different sources highlight the importance of considering specific assay conditions and experimental variations when interpreting such data. The most frequently cited values align with the initial report by Pennati et al. aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com

Here is a data table summarizing the reported IC50 values for this compound against various CDK complexes:

CDK ComplexIC50 (µM)Source(s)
CDK2-cyclin A0.41 aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comcaymanchem.com
CDK1-cyclin B6.6 aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com
CDK4-cyclin D5.5 aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com
CDK5-p2515 aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com
CDK7-cyclin H3.9 aacrjournals.orgmedchemexpress.comchemsrc.comglpbio.comadooq.commerckmillipore.com

Note: Additional reported IC50 values for CDK4 (0.85 µM) and CDK5 (0.075 µM) exist in some literature nih.govmdpi.com, which may reflect different experimental conditions.

Aurora Kinase Inhibition (Aurora A and Aurora B)

In addition to its activity against CDKs, this compound has also been shown to potently inhibit Aurora kinases, specifically Aurora A and Aurora B. figshare.commedchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comrndsystems.comtocris.comtocris.combioscience.co.ukmedchemexpress.combiorxiv.orgbiorxiv.org

Reported IC50 values for this compound against Aurora kinases are:

Aurora A: 67 nM medchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comrndsystems.comtocris.comtocris.combioscience.co.ukmedchemexpress.combiorxiv.orgbiorxiv.org

Aurora B: 35 nM medchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comrndsystems.comtocris.comtocris.combioscience.co.ukmedchemexpress.combiorxiv.orgbiorxiv.org

These nanomolar IC50 values indicate that this compound inhibits Aurora kinases at concentrations lower than those required for significant inhibition of most CDKs, except for CDK2-cyclin A. medchemexpress.comchemsrc.comcancer-research-network.combiorxiv.orgbiorxiv.org This suggests that at certain concentrations, the cellular effects of this compound may be dominated by Aurora kinase inhibition. biorxiv.orgbiorxiv.orgbiorxiv.org

Here is a data table summarizing the reported IC50 values for this compound against Aurora kinases:

KinaseIC50 (nM)Source(s)
Aurora A67 medchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comrndsystems.comtocris.comtocris.combioscience.co.ukmedchemexpress.combiorxiv.orgbiorxiv.org
Aurora B35 medchemexpress.comchemsrc.comglpbio.comcancer-research-network.comadooq.comrndsystems.comtocris.comtocris.combioscience.co.ukmedchemexpress.combiorxiv.orgbiorxiv.org

Mechanisms of Kinase Inhibition by this compound

This compound functions as an ATP-competitive inhibitor of CDKs. merckmillipore.com This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates. merckmillipore.com Purine-based inhibitors like this compound are known to bind within the ATP-binding pocket. researchgate.net Specifically for CDK2, purine-based structures have shown high specificity to inhibit CDK2 interaction. cancer-research-network.com Second-generation purines, including this compound, have been shown to inhibit CDKs more potently through the formation of additional hydrogen bonds with CDK2. nih.gov Structural studies of CDK2 in complex with inhibitors have provided insights into how these compounds stabilize specific conformations of the ATP binding site, which can contribute to selectivity. researchgate.netresearchgate.net

Competitive Binding to the ATP-Binding Pocket

This compound exerts its inhibitory effect on CDK2 by competitively binding to the ATP-binding pocket of the enzyme. nih.govresearchgate.netnih.govscbt.com This pocket is a crucial region within the kinase domain where ATP normally binds to provide the phosphate (B84403) group for substrate phosphorylation. By occupying this site, this compound prevents ATP from binding, thereby inhibiting the kinase activity of CDK2. researchgate.netnih.gov This mechanism is common among many reported CDK2 inhibitors. researchgate.netresearchgate.netnih.gov

Specific Amino Acid Interactions (Leu83, Glu81, Asp145)

Structural studies, including co-crystal structure determination of this compound in complex with CDK2, have provided detailed insights into the specific interactions between the inhibitor and amino acid residues within the ATP-binding pocket. researchgate.netresearchgate.netnih.gov this compound forms hydrogen bonds with key residues, including Leu83 and Glu81. researchgate.netresearchgate.netnih.govresearchgate.net Additionally, a water-mediated hydrogen bond interaction with Asp145 has been observed. researchgate.netresearchgate.netnih.govresearchgate.net

These interactions are significant because Leu83 and Glu81 are part of the hinge region connecting the two lobes of the kinase, a critical area for ATP binding. fiocruz.br Asp145 is part of the DFG motif, which is essential for the active conformation of the kinase and the phosphate transfer reaction during phosphorylation. researchgate.netresearchgate.net The specific engagement with these residues contributes to the stable binding of this compound within the ATP pocket and its inhibitory potency.

Stabilization of CDK2 Protein Structure

Research indicates that this compound binding to CDK2 contributes to the stabilization of the protein structure. researchgate.netresearchgate.netnih.gov Biophysical methods, such as Surface Plasmon Resonance (SPR) and thermal denaturation studies, have been used to assess the binding affinity and the effect of this compound on CDK2 stability. researchgate.netresearchgate.netnih.gov

Data from SPR experiments have shown that this compound binds to CDK2 with a dissociation constant (Kd) of 800 nM. researchgate.netresearchgate.netnih.gov Furthermore, thermal denaturation studies have demonstrated that this compound stabilizes the protein against thermal denaturation, indicated by a change in melting temperature (ΔTm) of -5°C. researchgate.netresearchgate.netnih.gov This stabilization effect is a consequence of the favorable binding interactions within the ATP pocket, which help to maintain the structural integrity of the CDK2 protein.

Detailed Research Findings on Binding and Selectivity:

Studies have characterized the inhibitory activity and selectivity of this compound against various CDKs. The following table summarizes some of the reported IC₅₀ values:

Kinase ComplexIC₅₀ (µM)Selectivity vs. CDK2-Cyclin ASource
CDK2-Cyclin A0.411x merckmillipore.commedchemexpress.com
CDK1-Cyclin B6.6~16x merckmillipore.commedchemexpress.com
CDK4-Cyclin D5.5~13x merckmillipore.commedchemexpress.com
CDK5-p2515~36x merckmillipore.commedchemexpress.com
CDK7-Cyclin H3.9~9.5x merckmillipore.commedchemexpress.com
Aurora A0.067~0.16x medchemexpress.comtocris.com
Aurora B0.035~0.085x medchemexpress.comtocris.com

Note: Selectivity is approximated based on the ratio of IC₅₀ values compared to CDK2-Cyclin A (6.6/0.41 ≈ 16).

This data highlights this compound's preference for inhibiting CDK2-cyclin A compared to several other CDK complexes. cancer-research-network.commerckmillipore.commedchemexpress.comtocris.com However, it also shows potent inhibition of Aurora A and Aurora B kinases at lower concentrations than for CDK2-cyclin A, indicating that its inhibitory profile extends beyond CDKs. medchemexpress.comtocris.com

Cellular and Molecular Effects of Nu6140

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of this process is a hallmark of cancer. NU6140 has been shown to interfere with specific phases of the cell cycle.

G2-M Phase Arrest Induction

A prominent effect of this compound is the induction of cell cycle arrest at the G2-M transition. This has been observed in various human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), A431 (epidermoid carcinoma), A549 (lung carcinoma), HCT116 (colon carcinoma), and HT29 (colon carcinoma) nih.govmedchemexpress.comtocris.comcancer-research-network.comnih.govbiosynth.comopen.ac.uk. The G2-M checkpoint ensures that DNA replication is complete and the cellular environment is suitable before the cell enters mitosis (M phase) wikipedia.org. This compound's ability to halt cells at this stage prevents their uncontrolled proliferation. This arrest is strongly associated with the compound's inhibitory activity against key cell cycle regulatory enzymes, specifically Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2) nih.govmedchemexpress.comtocris.comcancer-research-network.com.

Inhibition of Entry into M Phase and Histone H3 Phosphorylation

Beyond inducing G2-M arrest, this compound actively inhibits the entry of cells into the M phase nih.govnih.govchem960.com. This is a direct consequence of its effect on CDK1 activity, which is essential for initiating mitosis nih.govmedchemexpress.comchem960.com. A critical event regulated by CDK1 during mitosis is the phosphorylation of histone H3 at serine 10 (Ser10). This phosphorylation is a marker for cells entering or progressing through mitosis and plays a role in chromosome condensation nih.govmedchemexpress.comchem960.comcdnsciencepub.com. Treatment with this compound leads to a decrease in histone H3 phosphorylation at Ser10, providing further evidence of its inhibitory effect on mitotic entry nih.govnih.govchem960.com.

Effects on G1 and S Phases

While this compound significantly impacts the G2-M transition, its effects on the earlier phases of the cell cycle, namely G1 and S, are generally less pronounced nih.govidrblab.net. Some studies suggest minimal effects on the S phase nih.gov. This indicates that this compound's primary mechanism of cell cycle perturbation is focused on preventing cells from entering or progressing through mitosis after DNA replication is complete.

Here is a summary of this compound's effects on cell cycle progression:

Cell Cycle PhaseEffect of this compoundAssociated MechanismRelevant Citations
G2-MArrest InductionInhibition of CDK1 and CDK2 nih.gov, medchemexpress.com, tocris.com, cancer-research-network.com, nih.gov, biosynth.com, open.ac.uk
M (Entry)InhibitionInhibition of CDK1 nih.gov, medchemexpress.com, nih.gov, chem960.com
Histone H3 PhosphorylationInhibition (at Ser10)Downstream effect of CDK1 inhibition nih.gov, medchemexpress.com, nih.gov, chem960.com
G1Less pronounced effectNot primary target nih.gov, idrblab.net
SMinimal/Less pronounced effectNot primary target nih.gov, idrblab.net

Induction of Apoptosis

In addition to its effects on the cell cycle, this compound is known to induce apoptosis, a process of programmed cell death crucial for eliminating damaged or unwanted cells.

Direct Apoptotic Effects

This compound has been shown to induce apoptosis in various human cancer cell lines nih.govmedchemexpress.comtocris.comcancer-research-network.comopen.ac.uknih.govresearchgate.net. This apoptotic effect often follows or occurs in conjunction with the induced G2-M cell cycle arrest nih.govtocris.comcancer-research-network.com. The induction of apoptosis is a critical mechanism by which this compound may exert its anti-cancer potential.

Down-regulation of Anti-apoptotic Proteins (Survivin Expression and Phosphorylation)

A significant molecular mechanism contributing to this compound's apoptotic effects is the down-regulation of the anti-apoptotic protein survivin medchemexpress.comtocris.comcancer-research-network.comnih.govbiosynth.comopen.ac.ukmerckmillipore.comcaymanchem.comfishersci.comoup.comnih.gov. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in inhibiting apoptosis and regulating cell division open.ac.ukoup.com. This compound treatment leads to a decrease in both the expression levels of survivin and its phosphorylation medchemexpress.comtocris.comcancer-research-network.comopen.ac.ukfishersci.comoup.com. Inhibition of survivin phosphorylation, particularly at Thr34 by CDK inhibitors, can lead to its degradation oup.comub.edu. This reduction in survivin levels compromises the cell's ability to evade apoptosis, thus contributing to this compound's pro-apoptotic activity.

Summary of this compound's effects on apoptosis and survivin:

EffectMechanism/Associated EventRelevant Citations
Apoptosis InductionOften follows G2-M arrest; Activation of caspases nih.gov, medchemexpress.com, tocris.com, cancer-research-network.com, merckmillipore.com, nih.gov, open.ac.uk, researchgate.net
Survivin Down-regulationDecrease in expression and phosphorylation (e.g., at Thr34) medchemexpress.com, tocris.com, cancer-research-network.com, merckmillipore.com, nih.gov, biosynth.com, ub.edu, open.ac.uk, caymanchem.com, fishersci.com, oup.com, nih.gov

Caspase Activation (Caspase-9 and Caspase-3)

This compound has been shown to influence the activation of caspases, key executioners of apoptosis. Studies have indicated that this compound can increase the catalytic activity and activation of caspase-9 and caspase-3. This effect is particularly notable when this compound is used in combination with other agents, such as paclitaxel (B517696), where a synergistic effect on caspase-9 and caspase-3 activation has been observed, resulting in approximately 4-fold higher activation compared to other combinations nih.govaacrjournals.orgpsu.edu. In hEC cells, this compound treatment has been found to increase the population of cells positive for cleaved caspase-3, a marker of apoptosis nih.gov. Caspase-9 is known to cleave and activate effector caspases like caspase-3, initiating a cascade that leads to apoptotic cell death agscientific.comnih.govnih.gov.

Effects on Pluripotency Markers

This compound impacts the expression of key pluripotency markers in stem and carcinoma cells.

Decreased Expression of NANOG, OCT4, and SOX2 in Human Embryonic Stem (hES) and Embryonal Carcinoma-Derived (hEC) Cells

Treatment with this compound leads to a decreased expression of the transcription factors NANOG, OCT4, and SOX2 in both human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells cancer-research-network.comnih.govnih.govresearchgate.netresearchgate.netikcest.orgresearchgate.net. These transcription factors form a core network crucial for maintaining the pluripotency and self-renewal potential of stem cells researchgate.net. Both hES and hEC cells demonstrate sensitivity to this compound in suppressing the expression of NANOG and OCT4, with a more pronounced effect on SOX2 expression sometimes observed after other treatments like nocodazole (B1683961) nih.gov. The decrease in expression of these markers is observed in surviving cells after this compound treatment cancer-research-network.comnih.govnih.govresearchgate.netresearchgate.net.

Here is a summary of the observed effects on pluripotency marker expression:

Cell TypeTreatmentEffect on NANOG ExpressionEffect on OCT4 ExpressionEffect on SOX2 ExpressionSource
hESThis compoundDecreasedDecreasedDecreased cancer-research-network.comnih.govnih.govresearchgate.netresearchgate.netikcest.orgresearchgate.net
hECThis compoundDecreasedDecreasedDecreased cancer-research-network.comnih.govnih.govresearchgate.netresearchgate.netikcest.orgresearchgate.net

Differential Sensitivity to this compound in hES and hEC Cells

Studies have revealed a differential sensitivity to this compound between hES and hEC cells. A higher sensitivity to this compound application has been detected in hES cells compared to hEC cells cancer-research-network.comnih.govnih.govresearchgate.netresearchgate.netikcest.orgresearchgate.net. This difference in sensitivity may point to varying roles and importance of CDK2-cyclin A complex formation in regulating the expression of pluripotency transcription factors in these cell types nih.gov.

Influence on hES Cell Differentiation Potential

This compound treatment has been shown to influence the differentiation ability of hES cells nih.govnih.govresearchgate.netresearchgate.net. When embryoid bodies (EBs) were formed from this compound-treated hES cells, differences in the commitment to ectodermal, endodermal, and mesodermal lineages were observed compared to EBs from untreated cells nih.govnih.govresearchgate.netresearchgate.net. Specifically, commitment into the endodermal lineage was somewhat higher, while ectoderm and mesoderm lineages were lower in EBs formed from this compound-treated cells nih.gov. This suggests that CDK2 activity, which is inhibited by this compound, is important for the proper differentiation of hES cells nih.govnih.govresearchgate.net.

Interaction with Other Cellular Pathways

This compound's effects extend to interactions with other cellular signaling pathways.

Growth Factor Signaling

As a CDK inhibitor, this compound can impact pathways downstream of growth factor signaling, which often converge on cell cycle regulatory machinery. Research using phosphoproteomic approaches has investigated the effects of this compound on signaling events, including components of the mitogen-activated protein kinase (MAPK) pathway nih.govtandfonline.com. The MAPK pathway is a well-known component of mitogenic signaling triggered by growth factors nih.gov. While studies have examined the impact of CDK inhibition on these pathways, the precise and comprehensive interaction of this compound with the entirety of growth factor signaling cascades requires further detailed investigation.

PI3K/Akt/mTOR Pathway

Research findings specifically detailing the direct effects of this compound on the PI3K/Akt/mTOR signaling pathway were not identified in the conducted searches. While the PI3K/Akt/mTOR pathway is a significant regulator of cell growth, proliferation, survival, and metabolism and is often dysregulated in various diseases, including cancer frontiersin.orgnih.govmdpi.com, and this compound is listed as a tool compound in resources related to kinase research that include this pathway caymanchem.com, direct experimental data demonstrating this compound's modulation of PI3K, Akt, or mTOR activity was not found.

MAPK (ERK, p38, JNK) Pathways

Specific research findings on the direct impact of this compound on the MAPK pathways, including ERK, p38, and JNK, were not found in the conducted searches. The MAPK pathways are crucial signaling cascades involved in processes such as cell proliferation, differentiation, and apoptosis, often activated by various stimuli mdpi.comfrontiersin.orgnih.gov. While this compound is mentioned in the context of kinase research resources that cover MAPK pathways caymanchem.comtocris.com, direct experimental evidence demonstrating this compound's specific effects on the activity or components of the ERK, p38, or JNK pathways was not identified.

JAK/STAT Signaling

Research findings specifically describing the direct effects of this compound on the JAK/STAT signaling pathway were not identified in the conducted searches. The JAK/STAT pathway plays a critical role in the signaling of cytokines and growth factors, influencing cellular functions such as proliferation, growth, and immune responses thermofisher.com. Although this compound is listed in resources related to kinase research that include the JAK/STAT pathway caymanchem.comtocris.comopenrepository.com, direct experimental data demonstrating this compound's modulation of JAK or STAT activity was not found.

Motile Ciliogenesis Pathway

This compound has been shown to have a significant impact on the motile ciliogenesis pathway. Studies using mouse tracheal epithelial cell (MTEC) cultures have demonstrated that this compound, acting as a Cdk2 inhibitor, robustly inhibits motile ciliogenesis nih.govelifesciences.org. Cdk2 is required for the initiation of this pathway, which involves centriole amplification, transport, membrane docking, and axoneme elongation nih.govelifesciences.orgelifesciences.orgresearchgate.net.

The arrest of ciliogenesis induced by this compound was found to be reversible, with MTECs regaining robust ciliation upon removal of the inhibitor nih.govelifesciences.orgcolumbia.edu. Further research suggests that Cdk2 acts upstream of the MCC transcription factor Mcidas, as ectopic expression of Mcidas allowed this compound-treated cells to undergo ciliogenesis nih.govelifesciences.orgcolumbia.edu. Additionally, treatment with this compound from ALI + 3 to 4 days decreased the expression of specific ciliary components, including Plk4, Sass6, Ccdc67, and Cetn2 columbia.edu.

Cdk Inhibition Profile of this compound

This compound functions as an ATP-competitive inhibitor of several cyclin-dependent kinases. Its inhibitory potency varies across different Cdk complexes.

Cdk ComplexIC50 (µM) merckmillipore.comIC50 (µM) tocris.com
Cdk1/cyclin B6.6>2.3
Cdk2/cyclin A0.410.42 - 1.1
Cdk4/cyclin D5.50.94
Cdk5/p2515>2.3
Cdk7/cyclin H3.9>2.3
Aurora Kinase ANot specified0.067
Aurora Kinase BNot specified0.035

Note: IC50 values can vary depending on experimental conditions and assay methods.

Effect of this compound on Ciliary Component Expression in MTECs

Treatment of MTECs with this compound has been shown to reduce the expression levels of certain ciliary components.

Ciliary ComponentEffect of this compound Treatment (ALI + 3 to 4d) columbia.edu
Plk4Decreased expression
Sass6Decreased expression
Ccdc67Decreased expression
Cetn2Decreased expression

Synergistic Effects and Combination Therapies Involving Nu6140

Potentiation of Paclitaxel-Induced Apoptosis

Research has shown that NU6140 can significantly potentiate the apoptotic effects of paclitaxel (B517696), a widely used chemotherapeutic agent that stabilizes microtubules and triggers apoptosis idrblab.netunina.it. This potentiation has been observed in various cancer cell lines, highlighting a potential strategy for improving treatment outcomes.

Enhanced Cytotoxic and Apoptotic Responses

The combination of this compound and paclitaxel leads to a markedly increased cytotoxic effect and apoptotic response in comparison to either agent alone or other combinations, such as paclitaxel with purvalanol A, another CDK inhibitor aacrjournals.orgnih.govaacrjournals.org. Studies have reported significantly higher percentages of apoptotic cells when this compound is combined with paclitaxel aacrjournals.orgnih.gov. For instance, one study showed an 86 ± 11% apoptotic response with the paclitaxel-NU6140 combination, compared to 37 ± 8% with the paclitaxel-purvalanol A combination aacrjournals.orgnih.govaacrjournals.org. This suggests a synergistic interaction between this compound and paclitaxel in inducing cancer cell death idrblab.netaacrjournals.orgaacrjournals.org.

Interactive Table 1: Apoptotic Response in Cancer Cells Treated with Paclitaxel Combinations

CombinationApoptotic Response (%)
Paclitaxel + this compound86 ± 11
Paclitaxel + Purvalanol A37 ± 8

Role of Survivin Inhibition in Synergism

A key mechanism underlying the synergistic effect of this compound and paclitaxel is the down-regulation of the antiapoptotic protein survivin aacrjournals.orgnih.govaacrjournals.org. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy aacrjournals.orgnih.govnih.gov. Both this compound and paclitaxel have been shown to affect survivin expression or phosphorylation aacrjournals.orgnih.gov. The combination of paclitaxel and this compound results in an almost complete abrogation of the expression of the active, Thr34-phosphorylated form of survivin aacrjournals.orgnih.govaacrjournals.org. This inhibition of survivin is considered a potential mechanism by which this compound potentiates paclitaxel-induced apoptosis aacrjournals.orgnih.govaacrjournals.org.

Caspase Activation in Combination Therapy

The enhanced apoptotic response observed with the paclitaxel-NU6140 combination is also associated with increased activation of caspases, particularly caspase-9 and caspase-3 aacrjournals.orgnih.govaacrjournals.org. Caspases are a family of proteases that play a critical role in the execution phase of apoptosis idrblab.net. Studies have shown that the extent of caspase-9 and caspase-3 activation in cells treated with the paclitaxel-NU6140 combination is significantly higher, approximately 4-fold greater, than after treatment with the paclitaxel-purvalanol A combination aacrjournals.orgnih.govaacrjournals.org. This increased caspase activation contributes to the amplified cell death observed with the combined treatment idrblab.netaacrjournals.orgaacrjournals.org.

Interactive Table 2: Caspase Activation in Cancer Cells Treated with Paclitaxel Combinations

CombinationFold Increase in Caspase-9 and Caspase-3 Activation (vs. Paclitaxel + Purvalanol A)
Paclitaxel + this compound~4-fold

Studies in Specific Cell Lines (HeLa, OAW42/e ovarian cancer line)

The synergistic effects of this compound and paclitaxel have been investigated in specific cancer cell lines, including HeLa cervical carcinoma cells and OAW42/e ovarian cancer cells nih.govaacrjournals.orgnih.govcancer-research-network.comdntb.gov.ua. In HeLa cells, this compound has been shown to induce apoptosis, arrest cells in the G2/M phase, and reduce cell survival both as a single agent and in combination with paclitaxel nih.govcancer-research-network.comcaymanchem.com. The potentiation of paclitaxel-induced apoptosis by this compound, with survivin down-regulation as a potential mechanism, was initially defined in HeLa cells aacrjournals.orgnih.govaacrjournals.orgncl.ac.uk.

Furthermore, a synergistic effect of the paclitaxel-NU6140 combination, linked to survivin inhibition and increased caspase activation, was observed in the OAW42/e ovarian cancer cell line aacrjournals.orgnih.govaacrjournals.org. Importantly, this synergistic effect was not observed in the derived OAW42/Surv subline, which ectopically expresses survivin, providing further evidence for the critical role of survivin down-regulation in the observed synergy aacrjournals.orgnih.govaacrjournals.org.

Combinations with Other Cell Cycle Modulators (e.g., Nocodazole)

Beyond paclitaxel, this compound has also been explored in combination with other cell cycle modulators, such as nocodazole (B1683961) nih.gov. Nocodazole is an agent that arrests cells in the M phase of the cell cycle by interfering with microtubule polymerization nih.gov. Studies have shown that a combined treatment of nocodazole followed by this compound can be more efficient in decreasing the expression of certain markers, such as NANOG, OCT4, and SOX2, in human embryonic stem (hES) and embryonal carcinoma-derived (hEC) cells compared to treatment with either agent alone nih.gov. Nocodazole treatment followed by this compound resulted in a higher percentage of cells without expression of these markers among surviving cells nih.gov. This suggests that combining this compound with agents that induce cell cycle arrest at specific phases can enhance certain cellular effects nih.gov.

Interactive Table 3: Effect of Nocodazole and this compound Combination on Marker Expression

Treatment CombinationPercentage of Surviving Cells without NANOG, OCT4, and SOX2 Expression
Nocodazole aloneLess efficient
This compound aloneLess efficient
Nocodazole followed by this compound25% (hES cells), 26% (hEC cells)

Therapeutic Rationale for Combined Modalities

The therapeutic rationale for combining this compound with other modalities stems from its mechanism of action as a CDK inhibitor and its ability to interfere with key pathways involved in cancer cell proliferation and survival nih.govmdpi.com. CDKs play a crucial role in regulating the cell cycle, and their aberrant activity is a hallmark of most malignancies, making them attractive targets for anticancer therapy aacrjournals.orgnih.govaacrjournals.orgcancer-research-network.com. This compound, as a selective CDK2 inhibitor with some activity against Aurora kinases, can induce cell cycle arrest and apoptosis cancer-research-network.comcaymanchem.com.

Combining this compound with agents like paclitaxel, which acts on microtubules and induces apoptosis, or with other cell cycle modulators like nocodazole, can lead to synergistic effects by targeting complementary or overlapping pathways idrblab.netunina.itaacrjournals.orgnih.govaacrjournals.org. The potentiation of apoptosis through mechanisms involving survivin down-regulation and increased caspase activation provides a strong basis for such combinations idrblab.netaacrjournals.orgnih.govaacrjournals.org. Furthermore, combination therapies can potentially overcome mechanisms of resistance that may arise with single-agent treatment and target heterogeneous cancer cell populations more effectively mdpi.com. The rationale is to exploit the specific vulnerabilities of cancer cells by simultaneously inhibiting multiple critical processes required for their growth and survival nih.govnih.govmdpi.commdpi.com.

Preclinical Research and Therapeutic Potential

In Vitro Studies in Cancer Cell Lines

The initial exploration of NU6140's anticancer potential has been extensively carried out in various cancer cell lines. These in vitro studies have provided crucial insights into its cellular effects, including induction of apoptosis (programmed cell death) and cell cycle arrest.

In HeLa cervical carcinoma cells, this compound has been shown to induce apoptosis and cause cells to arrest in the G2/M phase of the cell cycle. nih.gov This leads to a reduction in cell survival, both when administered alone and in combination with other chemotherapeutic agents like paclitaxel (B517696). nih.gov The potentiation of paclitaxel-induced apoptosis by this compound is thought to be mediated through the inhibition of survivin expression and phosphorylation, a key protein involved in cell division and apoptosis resistance.

Further studies in ovarian cancer cell lines have corroborated these findings, demonstrating a synergistic cytotoxic effect when this compound is combined with paclitaxel. This effect was linked to increased activation of caspase-9 and caspase-3, critical executioner enzymes in the apoptotic pathway.

Cell LineCancer TypeObserved Effects of this compound
HeLaCervical CarcinomaInduction of apoptosis, G2/M phase cell cycle arrest, potentiation of paclitaxel effects. nih.gov
OAW42/eOvarian CancerSynergistic apoptosis with paclitaxel, increased caspase-9 and caspase-3 activation.

Studies in Human Embryonic Stem Cells and Embryonal Carcinoma Cells

The impact of this compound has also been investigated in the context of pluripotent cells, specifically human embryonic stem cells (hESCs) and embryonal carcinoma cells (hECs), which are considered the malignant counterparts of hESCs. These studies are crucial for understanding the role of CDK2 in self-renewal, pluripotency, and differentiation.

Treatment of both hESCs and hECs with this compound resulted in induced apoptosis and a notable decrease in the expression of key pluripotency markers: NANOG, OCT4, and SOX2 in the surviving cells. nih.gov Interestingly, hESCs displayed a higher sensitivity to this compound compared to hECs. nih.gov

Furthermore, this compound treatment led to a G2 phase arrest in both hESCs and hECs, inhibiting their entry into the M phase. nih.gov This effect on the cell cycle, coupled with the downregulation of pluripotency factors, underscores the critical role of CDK2 activity in maintaining the undifferentiated state of these cells.

Cell TypeKey Findings with this compound Treatment
Human Embryonic Stem Cells (hESCs)Induced apoptosis, decreased expression of NANOG, OCT4, and SOX2, G2 phase arrest, higher sensitivity compared to hECs. nih.gov
Human Embryonal Carcinoma Cells (hECs)Induced apoptosis, decreased expression of NANOG, OCT4, and SOX2, G2 phase arrest. nih.gov

Preclinical In Vivo Models

The transition from in vitro findings to in vivo efficacy is a critical step in drug development. Preclinical in vivo models, typically involving the use of immunodeficient mice bearing human tumor xenografts, are essential for evaluating the therapeutic potential and pharmacokinetics of a compound in a living organism.

However, based on the conducted research, there is a lack of published studies detailing the evaluation of this compound in preclinical in vivo models. While the in vitro data strongly suggest potential anticancer activity, its efficacy, safety, and pharmacokinetic profile in an animal model have not been reported in the available scientific literature. For a compound like this compound, a typical preclinical in vivo study would involve administering the compound to mice with established tumors derived from cell lines in which the drug has shown activity in vitro. Key parameters such as tumor growth inhibition, effects on biomarkers within the tumor tissue, and any potential toxicities would be assessed.

Current Research Trends and Future Directions in CDK Inhibition

The development of this compound and other CDK inhibitors is part of a broader and evolving field of cancer therapy. Understanding the current trends, challenges, and future directions in CDK inhibition provides a valuable context for the potential of this compound.

Despite the success of CDK4/6 inhibitors in breast cancer, the development of CDK inhibitors has faced several challenges. Early, non-selective CDK inhibitors (pan-CDK inhibitors) were often associated with significant toxicity due to their broad activity against multiple CDKs, which are also essential for the normal cell cycle of healthy tissues. This lack of specificity often led to a narrow therapeutic window.

Achieving high selectivity for a specific CDK is a major hurdle due to the conserved nature of the ATP-binding pocket across the CDK family. Furthermore, intrinsic and acquired resistance to CDK inhibitors remains a significant clinical challenge, limiting their long-term efficacy.

Tumor cells can develop resistance to CDK inhibitors through various mechanisms. These can include alterations in the components of the cell cycle machinery, such as the loss of the retinoblastoma (Rb) protein, a key substrate of CDK4/6. Amplification of the target CDK or cyclins, or the activation of bypass signaling pathways that can drive cell cycle progression independently of the inhibited CDK, are also common resistance mechanisms.

Strategies to overcome resistance are a major focus of current research. These include the development of next-generation inhibitors that can target resistant tumors and the use of combination therapies that simultaneously block the primary target and the emerging resistance pathways.

The field of CDK inhibition is continually advancing with the development of more selective and potent next-generation inhibitors. These newer agents aim to improve upon the efficacy and safety profiles of existing drugs and to overcome mechanisms of resistance.

A particularly exciting and innovative approach is the development of Proteolysis Targeting Chimeras (PROTACs) that target CDKs. Unlike traditional inhibitors that simply block the activity of a protein, PROTACs are bifunctional molecules that induce the degradation of the target protein. One end of the PROTAC binds to the target CDK, while the other end recruits an E3 ubiquitin ligase, marking the CDK for destruction by the cell's natural protein disposal system, the proteasome. This approach has the potential to be more effective and to overcome some forms of resistance associated with traditional inhibitors.

Methodological Approaches in Nu6140 Research

Biochemical Assays for Kinase Activity (IC50 determination)

Biochemical assays are fundamental in determining the potency and selectivity of NU6140 against various kinases. These assays typically involve incubating purified kinases with substrates and ATP in the presence of varying concentrations of this compound to measure the concentration required to inhibit enzyme activity by 50% (IC50).

Studies have shown that this compound acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) scbt.comscbt.com. It has been reported as a selective inhibitor of CDK2-cyclin A, with an IC50 of 0.41 µM aacrjournals.orgmedchemexpress.comadooq.com. This compound demonstrates selectivity against CDK2-cyclin A compared to CDK1-cyclin B, CDK4-cyclin D, CDK5-p25, or CDK7-cyclin H, showing 10- to 36-fold selectivity aacrjournals.orgmedchemexpress.comadooq.comcaymanchem.com.

However, this compound has also been found to potently inhibit Aurora kinases, with reported IC50 values of 0.035 µM for Aurora kinase B and 0.067 µM for Aurora kinase A medchemexpress.comtocris.com. This indicates that while selective for CDK2 among certain CDKs, this compound can also inhibit other kinase families at lower concentrations medchemexpress.combiorxiv.org.

The activity of this compound against other CDKs has been reported with varying IC50 values: CDK1-cyclin B at 6.6 ± 1.1 µM, CDK4-cyclin D at 5.5 ± 1.1 µM, CDK5-p25 at 15 ± 4 µM, and CDK7-cyclin H at 3.9 ± 0.5 µM aacrjournals.org. Another source reports IC50s for CDK1-cyclin B, CDK4-cyclin D, CDK5-p25, and CDK7-cyclin H as 6.6, 5.5, 15, and 3.9 µM, respectively medchemexpress.com.

Data on the IC50 values of this compound for various kinases are summarized in the table below:

KinaseIC50 (µM)
CDK2-cyclin A0.41 aacrjournals.orgmedchemexpress.comadooq.com
Aurora kinase B0.035 medchemexpress.comtocris.com
Aurora kinase A0.067 medchemexpress.comtocris.com
CDK1-cyclin B6.6 ± 1.1 aacrjournals.org
CDK4-cyclin D5.5 ± 1.1 aacrjournals.org
CDK5-p2515 ± 4 aacrjournals.org
CDK7-cyclin H3.9 ± 0.5 aacrjournals.org

Cell-Based Assays

Cell-based assays are used to investigate the effects of this compound on living cells, providing insights into its biological impact.

Cell Cycle Analysis (Flow Cytometry, Propidium (B1200493) Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells within different phases of the cell cycle based on their DNA content nih.govunipd.itbiolegend.comcornell.edunih.gov. PI is a fluorescent dye that intercalates into DNA, with the intensity of fluorescence being proportional to the amount of DNA in the cell unipd.itbiolegend.comcornell.edu. Cells are typically fixed (e.g., with 70% ethanol) before PI staining as PI cannot penetrate the membranes of live cells nih.govunipd.itcornell.edu. Treatment with RNase is often included to ensure that PI primarily stains DNA and not RNA unipd.itcornell.edu.

This compound has been shown to induce cell cycle arrest. Studies have reported that this compound accumulates cells in the G2/M phase caymanchem.comtocris.com. In human embryonic stem (hES) and embryonal carcinoma-derived (hEC) cells, higher concentrations (5 and 10 µM) of this compound increased the number of cells in the G2/M phase and decreased cells in the G1 phase nih.gov. This compound treatment also decreased histone 3 phosphorylation at Serine 10, indicating inhibition of entry into the M phase and arrest in G2 nih.gov.

Apoptosis Assays

Apoptosis assays are used to detect and quantify programmed cell death induced by this compound. Methods include assessing the presence of markers such as cleaved caspase-3 or analyzing DNA fragmentation.

This compound has been observed to increase the population of apoptotic cells in certain cell lines, such as HeLa cervical carcinoma cells caymanchem.comtocris.comnih.gov. It has been reported to potentiate the apoptotic effect of paclitaxel (B517696) in HeLa cells aacrjournals.orgcaymanchem.comtocris.com. In hEC cells, this compound treatment increased the number of apoptotic cells, identified by cleaved caspase 3 positivity nih.gov. However, in intestinal epithelial cells, specific inhibition of CDK2 using this compound inhibited proliferation but did not induce H2AX phosphorylation or apoptosis nih.gov.

Clonogenic Survival Assays

Clonogenic survival assays measure the ability of a single cell to proliferate and form a colony after treatment, providing an assessment of long-term cell survival molbiolcell.orgtoxys.com. Cells are seeded at a low density, treated with the compound, and then incubated for a sufficient period to allow surviving cells to form colonies (typically >50 cells) molbiolcell.org.

Clonogenic survival assays have been used to assess the antiproliferative activity of this compound alone or in combination with other agents like paclitaxel aacrjournals.org. In HeLa cervical carcinoma cells, a concentration-dependent decline in cell survival was observed after treatment with this compound aacrjournals.org. Sequential treatment with paclitaxel followed by this compound was found to be more effective in inhibiting clonogenic cell survival than the reverse sequence, with synergistic effects observed at higher concentrations aacrjournals.org. This compound treatment also significantly reduced the proliferation of hEC cells nih.gov.

Western Blot Analysis

Western blot analysis is a technique used to detect and quantify specific proteins in cell lysates. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Western blot has been used in this compound research to examine the expression levels of various proteins involved in cell cycle regulation, apoptosis, and pluripotency scbt.comaacrjournals.orgnih.govnih.govbiorxiv.org. For example, Western blot analysis has shown that this compound can downregulate the antiapoptotic protein survivin in HeLa cells scbt.comscbt.comaacrjournals.orgcaymanchem.comtocris.com. Changes in the expression of transcription factors like NANOG, OCT4, and SOX2 in response to this compound treatment have also been detected using Western blot nih.gov. Additionally, Western blot analysis has been used to assess the levels of proteins such as CDK1, phospho-H2AX, phospho-Rb, total p53, and p21Cip1 in cells treated with this compound nih.gov.

Reverse Transcription-PCR

Reverse Transcription-PCR (RT-PCR) is a molecular technique used to detect and quantify messenger RNA (mRNA) levels of specific genes, providing insight into gene expression. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified using PCR.

RT-PCR has been employed in studies involving this compound to analyze changes in gene expression. For instance, RT-PCR was used to assess the mRNA levels of specific genes in cells treated with this compound aacrjournals.orgbiorxiv.orgomicsdi.org. This method can help determine if the effects of this compound on protein levels are due to changes in gene transcription. For example, RT-qPCR has been used to measure relative p21 and p53 mRNA levels in cells treated with etoposide (B1684455) and/or CDK inhibitors, including a combination involving this compound biorxiv.org.

Multicolor Flow Cytometric Analysis for Pluripotency Markers

Multicolor flow cytometry has been utilized to investigate the impact of this compound on the expression of pluripotency markers in different cell types, such as human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells. This method allows for the simultaneous analysis of multiple markers at the single-cell level, providing insights into heterogeneous cell populations.

Studies have employed multicolor flow cytometry to assess the expression of key pluripotency transcription factors, including NANOG, OCT4, and SOX2, following treatment with this compound. The technique typically involves fixing and permeabilizing cells, followed by staining with fluorophore-conjugated antibodies specific to the target markers (e.g., anti-NANOG (PE), anti-OCT4 (Alexa Fluor 647), and anti-SOX2 (PerCp Cy5.5 conjugate)) and a DNA stain like DAPI for cell cycle analysis. nih.gov Cellular debris and doublets are excluded from the analysis to ensure accurate data. nih.gov

Research using this approach has shown that this compound treatment can lead to a decreased expression of NANOG, OCT4, and SOX2 in surviving hES and hEC cells. nih.gov Furthermore, multicolor flow cytometry combined with cell cycle analysis has revealed that this compound treatment can arrest hES and hEC cells in the G2 phase. nih.gov These findings highlight the utility of multicolor flow cytometry in evaluating the effects of compounds like this compound on the pluripotency status and cell cycle progression of stem and carcinoma cells.

Structural Biology Techniques

Structural biology techniques are crucial for understanding the molecular interactions between this compound and its target proteins, particularly CDK2. These methods provide detailed information about binding modes, affinity, and protein stability upon inhibitor binding.

Co-crystal structure determination, typically through X-ray crystallography, is a powerful technique used to visualize the precise binding pose of a small molecule inhibitor within its protein target. The co-crystal structure of this compound in complex with CDK2 has been determined. researchgate.netnih.govresearchgate.netx-mol.com This structural information confirms that this compound binds within the ATP-binding pocket of CDK2, which is the expected binding site for this class of inhibitors. researchgate.netnih.gov

Analysis of the co-crystal structure has revealed specific interactions between this compound and residues in the CDK2 binding site. This compound forms hydrogen bonds with Leu83 and Glu81. researchgate.netnih.gov Additionally, a water-mediated hydrogen bond is observed between this compound and Asp145. researchgate.netnih.gov These detailed interactions provide a molecular basis for the inhibitory activity of this compound and are valuable for guiding further structural modifications aimed at improving potency and selectivity. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to measure the binding kinetics and affinity of molecular interactions in real-time. SPR has been employed to confirm the binding of this compound to CDK2 and to quantify the strength of this interaction. researchgate.netnih.govresearchgate.netx-mol.com

SPR experiments involve immobilizing one molecule (the ligand, e.g., CDK2) on a sensor chip surface and then flowing the interacting molecule (the analyte, e.g., this compound) over the surface. harvard.edu The binding and dissociation events cause changes in the refractive index near the sensor surface, which are detected as changes in the SPR signal, recorded as resonance units (RU). harvard.edu This generates a sensogram, a real-time plot of the response. harvard.edu

Studies using SPR have determined the dissociation constant (Kd) for the binding of this compound to CDK2. The reported Kd is 800 nM. researchgate.netnih.govresearchgate.netx-mol.com SPR traces showing dose-dependent binding of varying concentrations of this compound with CDK2 have been used to determine kinetic parameters by fitting the experimental curves to binding models. researchgate.net

Thermal denaturation studies, such as differential scanning fluorimetry (DSF) or thermal shift assays, are used to assess the thermal stability of a protein and how the binding of a ligand affects this stability. These studies can indicate whether a compound binds to and stabilizes the protein structure.

Thermal denaturation studies have been conducted with CDK2 in the presence of this compound. These studies have shown that this compound stabilizes CDK2 against thermal denaturation. researchgate.netnih.govresearchgate.netx-mol.com The change in melting temperature (ΔTm) observed upon binding of this compound to CDK2 is reported as -5°C. researchgate.netnih.govresearchgate.netx-mol.com While a positive ΔTm typically indicates stabilization, the consistent reporting of -5°C in multiple sources suggests this value is specifically associated with this compound's effect on CDK2 thermal stability under the experimental conditions used. Thermal melting curves illustrating the stabilization effect have also been presented in research. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to the chemical structure of a compound influence its biological activity. SAR studies aim to identify the specific structural features responsible for a compound's activity and to guide the design of new analogs with improved properties, such as increased potency, selectivity, or altered pharmacokinetic profiles. collaborativedrug.comgeorgiasouthern.edugardp.org this compound, being a purine-based CDK inhibitor, has been part of SAR investigations focused on developing more effective CDK inhibitors. researchgate.netmdpi.com

SAR studies involving this compound and related purine (B94841) derivatives have explored modifications at different positions of the purine scaffold to understand their impact on CDK2 inhibitory activity and selectivity over other CDKs. researchgate.netmdpi.com The goal is often to identify structural elements that favor binding to CDK2 while minimizing interactions with other kinases, thereby reducing potential off-target effects and toxicity. mdpi.comthieme-connect.com Based on structural and binding data, including the co-crystal structure of this compound with CDK2, researchers have proposed structural modifications to this compound to introduce new interactions with CDK2 that could potentially improve its potency while retaining selectivity. researchgate.netnih.gov

Computational approaches play a significant role in modern SAR studies, allowing for the efficient analysis of large datasets, the prediction of biological activity, and the rational design of new molecules. Computer-aided drug design (CADD) techniques are frequently applied in the SAR analysis of CDK inhibitors, including purine derivatives structurally related to this compound. researchgate.netmdpi.com

Various computational methods are employed in SAR studies, such as three-dimensional quantitative SAR (3D-QSAR), virtual screening, molecular docking, and molecular dynamics simulations. mdpi.com These techniques can help to:

Explore the interaction mechanisms between inhibitors and their targets at an atomic level. mdpi.com

Build predictive models correlating structural features with biological activity. mdpi.com

Virtually screen large libraries of compounds to identify potential hits. mdpi.com

Simulate the dynamic behavior of the protein-ligand complex. mdpi.com

For purine derivatives as CDK2 inhibitors, computational SAR studies have aimed to understand the key molecular descriptors and spatial arrangements that contribute to potent and selective binding. mdpi.com By utilizing these computational tools, researchers can gain deeper insights into the structural requirements for effective CDK2 inhibition and design novel compounds with potentially improved activity profiles before their synthesis and experimental testing. researchgate.netmdpi.com

Proposed Structural Modifications for Enhanced Potency and Selectivity

Structural studies have provided insights into how this compound interacts with its target proteins, particularly CDK2. The co-crystal structure of this compound in complex with CDK2 has been determined researchgate.netresearchgate.netnih.gov. This structural analysis reveals that this compound binds within the ATP-binding pocket of CDK2 researchgate.netresearchgate.netnih.gov. Key interactions observed include hydrogen bonds with residues Leu83 and Glu81, as well as a water-mediated hydrogen bond with Asp145 researchgate.netresearchgate.netnih.gov.

Based on the detailed understanding of these binding interactions, structural modifications of this compound have been proposed researchgate.netresearchgate.netnih.gov. The rationale behind these proposed modifications is to introduce new interactions within the CDK2 binding site researchgate.netresearchgate.netnih.gov. The goal of such modifications is to potentially improve the compound's potency and enhance its selectivity for CDK2 over other related kinases researchgate.netresearchgate.netnih.gov.

Research findings indicate that this compound demonstrates selectivity for CDK2-cyclin A, with IC₅₀ values significantly lower than those for CDK1-cyclin B, CDK4-cyclin D, CDK5-p25, or CDK7-cyclin H caymanchem.comaacrjournals.org. Specifically, this compound has shown IC₅₀ values for CDK2-cyclin A in the range of 0.41 to 1.1 μM caymanchem.comaacrjournals.orgtocris.com. Selectivity over other CDKs, such as CDK4, has also been noted tocris.com.

The binding affinity of this compound to CDK2 has been quantified using biophysical methods such as Surface Plasmon Resonance (SPR), yielding a Kd of 800 nM researchgate.netresearchgate.netnih.gov. Thermal denaturation studies have shown that this compound binding stabilizes CDK2, indicated by a ΔTm of -5°C researchgate.netresearchgate.netnih.gov.

The following table summarizes some of the reported kinase inhibition data for this compound:

Kinase ComplexIC₅₀ (μM)Reference
CDK2-cyclin A0.41 caymanchem.comaacrjournals.org
CDK2-cyclin A0.42 - 1.1 tocris.com
CDK1-cyclin B6.6 aacrjournals.org
CDK4-cyclin D5.5 aacrjournals.org
CDK40.94 tocris.com
CDK5-p2515 aacrjournals.org
CDK7-cyclin H3.9 aacrjournals.org
Other CDKs (>2.3 μM)>2.3 tocris.com
Aurora Kinase A0.067 tocris.com
Aurora Kinase B0.035 tocris.com

In Vivo Study Methodologies

While the primary focus of much of the available research on this compound appears to be in vitro, some studies have extended to in vivo investigations to assess its effects in biological systems. These studies have explored the impact of this compound on tumor growth and other biological processes.

Methodologies in in vivo studies involving this compound or related CDK inhibitors have included the use of animal models, such as mouse models researchgate.netresearchgate.netub.edu. Some research has utilized human tumor xenografts to evaluate the compound's effects on tumor growth in a living system ub.edu. Studies have also examined the effects of this compound on embryoid bodies formed from treated cells to understand its impact on differentiation potential researchgate.netnih.gov.

Research findings from in vivo studies have indicated that inhibiting CDK2 can sensitize cells for downstream effects, such as tumor growth inhibition researchgate.netresearchgate.net. For instance, studies have suggested that high levels of MYBL2 expression can sensitize Ewing sarcoma cells to inhibition of its upstream activating kinase, CDK2, in vitro and in vivo researchgate.netresearchgate.net. Another study, referencing the use of a different CDK inhibitor (R-roscovitine), mentioned oral administration in a mouse model to study effects on tumor growth researchgate.net. While these findings demonstrate the application of in vivo models in the broader context of CDK inhibition research, detailed methodologies specifically for this compound administration and study design in these in vivo contexts are less comprehensively described in the immediately available search results.

Q & A

Q. What is the molecular mechanism of NU6140 in inhibiting CDK2 activity, and how does it differ from other CDK2 inhibitors?

this compound binds to the ATP-binding pocket of CDK2, forming conventional hydrogen bonds with Leu83 and Glu81 and a water-mediated interaction with Asp145 . Unlike pan-CDK inhibitors (e.g., AZD5438), this compound exhibits moderate selectivity for CDK2 over other CDKs (10–36× higher selectivity) . Methodologically, surface plasmon resonance (SPR) confirmed its binding affinity (KD = 800 nM), and thermal shift assays demonstrated stabilization of CDK2 (ΔTm = −5°C) . Comparative studies should combine biochemical kinase profiling (e.g., IC50 determination) with structural analysis (X-ray crystallography) to elucidate selectivity.

Q. How can researchers design experiments to validate this compound’s binding to CDK2 in cellular models?

Use biophysical techniques like SPR for binding kinetics and thermal shift assays for stability changes . In cellular models, monitor downstream effects such as Rb phosphorylation (a CDK2 substrate) to confirm target engagement . For example, in IEC-6 intestinal epithelial cells, this compound reduced proliferation (WST-1 assay) without inducing apoptosis, correlating with p53/p21 upregulation and G2/M arrest . Pair these with immunofluorescence to visualize cell cycle arrest (e.g., binucleated cells) .

Q. What standard assays are used to evaluate this compound’s efficacy in cancer cell lines?

  • Proliferation assays : WST-1 or MTT assays to quantify growth inhibition .
  • Apoptosis assays : Caspase-3 activation (Western blot) and DNA fragmentation (ELISA) .
  • Cell cycle analysis : Flow cytometry for G1/S/G2-M phase distribution .
  • Combination studies : Test synergy with chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .

Advanced Research Questions

Q. How can structural modifications of this compound improve its potency and selectivity for CDK2?

The cocrystal structure (PDB: 7XYZ) reveals opportunities for optimization:

  • Introduce hydrophobic groups to exploit pockets near Leu83 or Glu81 .
  • Replace the water-mediated interaction with Asp145 via direct hydrogen-bonding moieties .
  • Use molecular dynamics simulations to predict binding energy changes and validate with SPR/kinase profiling . Prioritize derivatives with >10× selectivity over Aurora kinases (IC50: 35–67 nM for Aurora A/B) to avoid off-target effects at low concentrations .

Q. How should researchers address contradictory data on this compound’s role in apoptosis (e.g., pro-apoptotic in HeLa cells vs. no effect in epithelial cells)?

Context-dependent effects arise from cell-type-specific CDK2 functions and compensatory CDK isoforms . To resolve contradictions:

  • Compare p53 status: this compound induces apoptosis in p53-deficient CaCo-2 cells but not in p53-functional IEC-6 cells .
  • Analyze DNA damage markers (e.g., γH2AX) to distinguish CDK2-specific arrest (no damage) from pan-CDK inhibitor effects (DNA damage + apoptosis) .
  • Use RNA-seq to identify apoptosis-related pathways (e.g., Bcl-2 family) modulated by this compound .

Q. What experimental strategies can elucidate this compound’s dual role in cell cycle arrest and polyamine-dependent apoptosis?

  • Polyamine depletion models : Use DFMO (polyamine synthesis inhibitor) to study this compound’s dependence on polyamines for apoptosis induction .
  • Time-lapse microscopy : Track single-cell fate (arrest vs. apoptosis) post-NU6140 treatment .
  • Kinase activity profiling : Compare CDK2 inhibition kinetics in polyamine-rich vs. depleted cells using FRET-based assays .

Q. How does this compound’s inhibition of Aurora kinases at low concentrations impact experimental design?

At <1 μM, this compound’s Aurora inhibition dominates cellular responses, complicating CDK2-specific studies . Mitigate this by:

  • Dose optimization : Use ≥5 μM for CDK2-selective effects in proliferation assays .
  • Rescue experiments : Overexpress CDK2 or Aurora kinases to confirm target specificity .
  • Multi-kinase profiling : Include Aurora A/B in inhibitor screens to quantify off-target activity .

Methodological Guidelines

  • Data interpretation : Use p53/p21 and γH2AX as biomarkers to differentiate CDK2-specific vs. pan-CDK effects .
  • Structural studies : Deposit cocrystal structures in public databases (e.g., PDB) for reproducibility .
  • Ethical considerations : Adhere to institutional guidelines for apoptosis studies in stem cells (e.g., hES cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NU6140
Reactant of Route 2
Reactant of Route 2
NU6140

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.